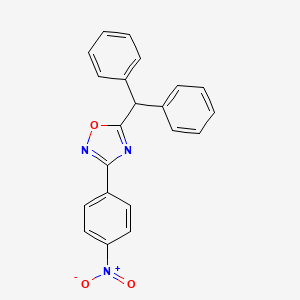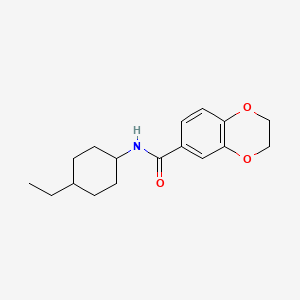amino]ethanol](/img/structure/B5234488.png)
2-[[4-(benzyloxy)-3-methoxybenzyl](propyl)amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[4-(benzyloxy)-3-methoxybenzyl](propyl)amino]ethanol, also known as BPEE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. BPEE is a synthetic compound that was first synthesized in 2010 by a team of researchers led by Dr. Jian Jin at the Mount Sinai School of Medicine in New York City. Since then, BPEE has been studied extensively for its biochemical and physiological effects, as well as its potential use in scientific research.
Mecanismo De Acción
2-[[4-(benzyloxy)-3-methoxybenzyl](propyl)amino]ethanol works by binding to a specific site on the MDM2 protein, preventing it from interacting with p53. This binding site is located in a region of the protein known as the hydrophobic pocket. By binding to this site, this compound disrupts the interaction between MDM2 and p53, allowing p53 to function normally and regulate cell growth and division.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its role in regulating protein-protein interactions, this compound has been shown to inhibit the growth of cancer cells in vitro. It has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-[[4-(benzyloxy)-3-methoxybenzyl](propyl)amino]ethanol in scientific research is its specificity. This compound binds to a specific site on the MDM2 protein, which means that it does not interfere with other cellular processes. This specificity makes it an ideal tool for studying the role of the MDM2 protein in cancer and other diseases. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are a number of potential future directions for research involving 2-[[4-(benzyloxy)-3-methoxybenzyl](propyl)amino]ethanol. One area of interest is the development of this compound derivatives that have improved solubility and potency. Another area of research involves the use of this compound in combination with other drugs to enhance its effectiveness. Additionally, researchers are interested in studying the effects of this compound on other protein-protein interactions, which could have implications for the treatment of a wide range of diseases.
Métodos De Síntesis
2-[[4-(benzyloxy)-3-methoxybenzyl](propyl)amino]ethanol is synthesized through a multi-step process that involves the reaction of several different chemical compounds. The first step involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with benzyl bromide to form 4-(benzyloxy)-3-methoxybenzyl alcohol. This intermediate is then reacted with propylamine to form the final product, this compound. The synthesis of this compound is a complex process that requires careful attention to detail and specialized equipment.
Aplicaciones Científicas De Investigación
2-[[4-(benzyloxy)-3-methoxybenzyl](propyl)amino]ethanol has a wide range of potential applications in scientific research. One of the most promising areas of research involves the study of protein-protein interactions. This compound has been shown to inhibit the interaction between two proteins, known as MDM2 and p53. This interaction is important in the regulation of cell growth and division, and the inhibition of this interaction could have significant implications for the treatment of cancer.
Propiedades
IUPAC Name |
2-[(3-methoxy-4-phenylmethoxyphenyl)methyl-propylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-3-11-21(12-13-22)15-18-9-10-19(20(14-18)23-2)24-16-17-7-5-4-6-8-17/h4-10,14,22H,3,11-13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVZZIOHAPUZCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5234408.png)
![2-{3-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]phenyl}-4-(trifluoromethyl)pyrimidine](/img/structure/B5234415.png)
![4-methoxy-N-{1-[1-(3-methyl-2-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5234426.png)
![3-{[4-allyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)propanamide](/img/structure/B5234433.png)
![N-{1-[1-(5-chloro-2-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5234440.png)
![N-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B5234448.png)
![5-{[2-nitro-4-(1H-tetrazol-1-yl)phenyl]thio}-1-phenyl-1H-tetrazole](/img/structure/B5234452.png)
![7-acetyl-3-(ethylthio)-6-(6-nitro-1,3-benzodioxol-5-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5234468.png)
![3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5234491.png)


![N-(2-methoxyphenyl)-N'-{3-[({[(2-methoxyphenyl)amino]carbonyl}amino)methyl]-3,5,5-trimethylcyclohexyl}urea](/img/structure/B5234503.png)
![N-(4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5234515.png)
amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5234516.png)